molecular formula C14H11BrN2O3 B5700878 N-[1-(aminocarbonyl)-2-(2-furyl)vinyl]-4-bromobenzamide

N-[1-(aminocarbonyl)-2-(2-furyl)vinyl]-4-bromobenzamide

Cat. No.: B5700878
M. Wt: 335.15 g/mol
InChI Key: VGSLNIOWCXUSLA-XYOKQWHBSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[1-(aminocarbonyl)-2-(2-furyl)vinyl]-4-bromobenzamide, commonly known as FBVA, is a synthetic compound that has gained significant attention in the field of medicinal chemistry. FBVA is a potential anticancer agent that exhibits promising activity against a range of cancer types.

Mechanism of Action

FBVA exerts its anticancer activity by inhibiting the activity of Bcl-2, which is a protein that plays a key role in regulating apoptosis. Bcl-2 is overexpressed in many cancer types and is associated with resistance to chemotherapy. By inhibiting Bcl-2, FBVA can induce apoptosis in cancer cells and sensitize them to chemotherapy.
Biochemical and Physiological Effects:
FBVA has been shown to have a range of biochemical and physiological effects. It has been shown to inhibit the activity of several enzymes, including topoisomerase II and histone deacetylases. FBVA has also been shown to induce the production of reactive oxygen species (ROS), which can lead to oxidative stress and apoptosis. In addition, FBVA has been shown to inhibit the migration and invasion of cancer cells.

Advantages and Limitations for Lab Experiments

One of the main advantages of FBVA is its potential as an anticancer agent. It has shown promising activity against a range of cancer types and has the potential to be used in combination with other chemotherapy drugs. However, there are some limitations for lab experiments. FBVA has low solubility in water, which can make it difficult to work with in some experiments. In addition, FBVA can be toxic to normal cells at higher concentrations, which can limit its therapeutic potential.

Future Directions

There are several future directions for research on FBVA. One area of research is the development of more efficient synthesis methods for FBVA, which could increase the yield and purity of the compound. Another area of research is the investigation of the potential of FBVA as a combination therapy with other chemotherapy drugs. In addition, further studies are needed to understand the biochemical and physiological effects of FBVA in more detail, and to identify potential side effects and toxicity concerns.

Synthesis Methods

The synthesis of FBVA involves the condensation of 4-bromobenzoyl chloride with furfurylamine, followed by the reaction of the obtained intermediate with ethyl isocyanate. The final product is obtained by the removal of the ethyl group using hydrochloric acid. The yield of FBVA is around 60%, and the purity can be increased by recrystallization.

Scientific Research Applications

FBVA has been extensively studied for its potential anticancer activity. It has been shown to induce apoptosis (programmed cell death) in cancer cells by inhibiting the activity of the anti-apoptotic protein Bcl-2. FBVA has also been shown to inhibit the growth of tumor cells in vitro and in vivo, and to sensitize cancer cells to chemotherapy.

Properties

IUPAC Name

N-[(E)-3-amino-1-(furan-2-yl)-3-oxoprop-1-en-2-yl]-4-bromobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11BrN2O3/c15-10-5-3-9(4-6-10)14(19)17-12(13(16)18)8-11-2-1-7-20-11/h1-8H,(H2,16,18)(H,17,19)/b12-8+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VGSLNIOWCXUSLA-XYOKQWHBSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=COC(=C1)C=C(C(=O)N)NC(=O)C2=CC=C(C=C2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=COC(=C1)/C=C(\C(=O)N)/NC(=O)C2=CC=C(C=C2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11BrN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

335.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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